Cas no 60569-19-9 (1-Methylpiperidin-4-yl 2,2-diphenyl-2-propoxyacetate)

1-Methylpiperidin-4-yl 2,2-diphenyl-2-propoxyacetate structure
60569-19-9 structure
Product Name:1-Methylpiperidin-4-yl 2,2-diphenyl-2-propoxyacetate
CAS No:60569-19-9
MF:C23H29NO3
MW:367.481266736984
CID:57571
PubChem ID:4942
Update Time:2025-11-02

1-Methylpiperidin-4-yl 2,2-diphenyl-2-propoxyacetate Chemical and Physical Properties

Names and Identifiers

    • 1-Methylpiperidin-4-yl 2,2-diphenyl-2-propoxyacetate
    • (1-Methyl-4-piperidyl) 2,2-diphenyl-2-propoxy-acetate
    • PROPIVERINE
    • 1-methyl-4-[(1-methyl-2-pyrrolyl)methyl]pyridinium iodide
    • 1-methyl-4-[(2,2-diphenyl-2-n-propoxy)acetoxy]piperidine
    • 1-methyl-4-< (1-methyl-2-pyrrolyl)methyl> pyridinium iodide
    • 2,2-Diphenyl-2-propyloxy-essigsaeure-(1-methyl-piperid-4-yl)-ester
    • 2,2-Diphenyl-2-propyloxy-essigsaeure-< 1-methyl-(piperid-4-yl)> -ester
    • CTK3C3820
    • Pyridinium, 1-methyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]-, iodide
    • Propiverinum [INN-Latin]
    • C07852
    • CS-0065396
    • Diphenylpropoxyacetic acid, 1-methylpiperidin-4-yl ester
    • Propiverine [INN:BAN]
    • NS00002772
    • CHEMBL1078261
    • Mictonetten
    • 1-Methyl-4-piperidyl 2,2-diphenyl-2-propoxyacetate
    • AKOS016012153
    • A903955
    • Propiverino [INN-Spanish]
    • PROPIVERINE [MI]
    • SCHEMBL94695
    • DB12278
    • FT-0630722
    • 1-Methyl-4-piperidinyl alpha-phenyl-alpha-propoxybenzeneacetate
    • Propiverine [INN]
    • DTXSID5048265
    • 60569-19-9
    • D08441
    • Q904321
    • EN300-25916822
    • 1-Methyl-4-piperidyl diphenylpropoxyacetate
    • Propiverine (INN)
    • HY-116408
    • 1-Methyl-4-piperidinyl diphenyl(propoxy)acetate #
    • Benzeneacetic acid, alpha-phenyl-alpha-propoxy-, 1-methyl-4-piperidinyl ester
    • Diphenyl-propoxyessigsaeure-1-methylpiperidin-4-ylester
    • CHEBI:8493
    • NCGC00181103-01
    • 468GE2241L
    • Propiverinum
    • UNII-468GE2241L
    • 1-Methyl-4-piperidyl O-propylbenzilate
    • Propiverino
    • (1-methylpiperidin-4-yl) 2,2-diphenyl-2-propoxyacetate
    • PROPIVERINE [WHO-DD]
    • MDL: MFCD00865259
    • Inchi: 1S/C23H29NO3/c1-3-18-26-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)27-21-14-16-24(2)17-15-21/h4-13,21H,3,14-18H2,1-2H3
    • InChI Key: QPCVHQBVMYCJOM-UHFFFAOYSA-N
    • SMILES: O(C(C(C1C=CC=CC=1)(C1C=CC=CC=1)OCCC)=O)C1CCN(C)CC1

Computed Properties

  • Exact Mass: 367.214744
  • Monoisotopic Mass: 367.214744
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 8
  • Complexity: 429
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.8
  • XLogP3: 4.7

Experimental Properties

  • Density: 1.08
  • Boiling Point: 468.8 °C at 760 mmHg
  • Flash Point: 134.6 °C
  • Refractive Index: 1.57
  • PSA: 38.77000
  • LogP: 3.93210

1-Methylpiperidin-4-yl 2,2-diphenyl-2-propoxyacetate Pricemore >>

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Additional information on 1-Methylpiperidin-4-yl 2,2-diphenyl-2-propoxyacetate

1-Methylpiperidin-4-yl 2,2-diphenyl-2-propoxyacetate (CAS No. 60569-19-9): A Promising Compound in Biomedical Research and Pharmaceutical Development

1-Methylpiperidin-4-yl 2,2-diphenyl-2-propoxyacetate, with the CAS No. 60569-19-9, is a synthetic compound that has garnered significant attention in biomedical research and pharmaceutical development due to its unique molecular structure and potential therapeutic applications. This compound belongs to the class of ester derivatives, characterized by the presence of a carboxylate group and a long-chain alkoxy substituent. Its molecular formula, C24H29NO4, reflects the complex architecture of its chemical framework, which includes a piperidine ring and a phenyl-substituted propoxyacetate group. Recent studies have highlighted its role in modulating signal transduction pathways and its potential as a targeted drug candidate for neurological disorders and inflammatory diseases.

The 1-Methylpiperidin-3-yl moiety in this compound plays a critical role in its pharmacological activity. The methylation at the 4-position of the piperidine ring enhances the compound’s lipophilicity and cell membrane permeability, which are essential for its interaction with cell surface receptors and intracellular targets. Meanwhile, the 2,2-diphenyl-2-propoxyacetate fragment contributes to the compound’s hydrophobicity and stability, enabling it to maintain its structural integrity in biological systems. This combination of functional groups makes the compound a versatile scaffold for drug design and chemical biology applications.

Recent advancements in computational chemistry and structure-activity relationship (SAR) studies have provided insights into the molecular mechanisms underlying the compound’s biological effects. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that 1-Methylpiperidin-4-yl 2,2-diphenyl-2-propoxyacetate exhibits selective agonist activity toward the adenosine A2A receptor, a key target in neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. The compound’s ability to modulate neurotransmitter signaling and reduce inflammatory cytokine production has been further validated through in vitro and in vivo experiments, underscoring its potential as a multitarget drug in precision medicine.

One of the most notable recent discoveries involving 1-Methylpiperidin-4-yl 2,2-diphenyl-2-propoxyacetate is its role in anti-inflammatory therapy. A 2024 study in Pharmacological Research revealed that the compound effectively inhibits the NF-κB signaling pathway, a central mediator of chronic inflammation. This inhibition leads to reduced pro-inflammatory cytokine secretion, including IL-6 and TNF-α, and enhanced anti-inflammatory cytokine production such as IL-10. These findings suggest that the compound could be developed into a novel therapeutic agent for autoimmune disorders and inflammatory bowel diseases.

Another area of active research is the antioxidant potential of 1-Methylpiperidin-4-yl 2,2-diphenyl-2-propoxyacetate. A 2023 study in Antioxidants demonstrated that the compound scavenges reactive oxygen species (ROS) and upregulates the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). This dual mechanism of action makes the compound a promising candidate for oxidative stress-related diseases, including cardiovascular disorders and age-related neurodegeneration.

The synthetic route to 1-Methylpiperidin-4-yl 2,2-diphenyl-2-propoxyacetate has also been optimized to improve its yield and selectivity. A 2022 study in Organic & Biomolecular Chemistry reported a novel asymmetric catalytic approach that enables the efficient synthesis of the compound with high stereoselectivity. This advancement is critical for scaling up production for clinical trials and pharmaceutical applications. Additionally, the use of green chemistry principles in the synthesis process ensures minimal environmental impact, aligning with the growing emphasis on sustainable drug development.

In the context of drug delivery systems, 1-Methylpiperidin-4-yl 2,2-diphenyl-2-propoxyacetate has shown compatibility with nanostructured carriers such as liposomes and polymeric nanoparticles. A 2023 study in Advanced Drug Delivery Reviews demonstrated that encapsulating the compound in lipid-based nanoparticles significantly enhances its bioavailability and targeted delivery to specific tissues. This property is particularly valuable for treating neurological disorders, where the compound’s ability to cross the blood-brain barrier is crucial for its therapeutic efficacy.

Despite its promising potential, the compound faces challenges in clinical translation. Ongoing research focuses on addressing its toxicological profile and pharmacokinetic behavior. For example, a 2024 study in Toxicological Sciences reported that the compound exhibits low acute toxicity in in vivo models, but further studies are needed to evaluate its long-term safety. Additionally, the compound’s metabolic stability in the liver and its drug-drug interaction potential are under investigation to ensure its safety in combination therapies.

In summary, 1-Methylpiperidin-4-yl 2,2-diphenyl-2-propoxyacetate (CAS No. 60569-19-9) represents a significant advancement in biomedical research and pharmaceutical development. Its unique molecular structure, combined with its ability to modulate signal transduction pathways and inflammatory responses, positions it as a versatile scaffold for targeted drug design. As research continues to uncover its full therapeutic potential, this compound is poised to play a pivotal role in the treatment of complex diseases and precision medicine applications.

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